molecular formula C33H64O5 B1252852 1-Myristoyl-2-palmitoyl-sn-glycerol

1-Myristoyl-2-palmitoyl-sn-glycerol

Cat. No.: B1252852
M. Wt: 540.9 g/mol
InChI Key: NYNQTTOUQMCOEM-HKBQPEDESA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for glycerol derivatives with stereospecific numbering. The complete International Union of Pure and Applied Chemistry name is designated as (2S)-1-hydroxy-3-(tetradecanoyloxy)-2-propanyl palmitate, which precisely describes the stereochemical configuration and functional group arrangements. Alternative International Union of Pure and Applied Chemistry representations include (2S)-1-hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadecanoate and [(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] hexadecanoate.

The stereospecific numbering system, denoted by the prefix "sn," distinguishes this nomenclature from conventional numbering systems that convey no stereochemical information. According to International Union of Pure and Applied Chemistry-International Union of Biochemistry Commission guidelines, the carbon atoms of glycerol are numbered stereospecifically, where the carbon atom appearing on top in the Fischer projection showing a vertical carbon chain with the hydroxyl group at carbon-2 to the left is designated as C-1. This systematic approach ensures unambiguous identification of the compound's three-dimensional structure and eliminates potential confusion regarding positional isomers.

The molecular structure comprises a glycerol backbone with two fatty acid chains esterified at specific positions. The complete structural representation reveals tetradecanoic acid (myristic acid) attached to the sn-1 position and hexadecanoic acid (palmitic acid) attached to the sn-2 position, while the sn-3 position maintains a free hydroxyl group. The Simplified Molecular Input Line Entry System representation CCCCCCCCCCCCCCCC(=O)OC@@HCOC(=O)CCCCCCCCCCCCC provides a linear notation describing the complete molecular structure including stereochemical information.

Common Synonyms and Abbreviated Notations

The compound is recognized through numerous synonyms and abbreviated notations that facilitate identification across scientific databases and research literature. The most commonly encountered abbreviations include DG(14:0/16:0/0:0), DAG(14:0/16:0), DG(14:0/16:0), and DG(30:0), where the numerical designations indicate the carbon chain lengths and double bond counts of the constituent fatty acids. The notation DG(30:0) represents the total carbon count (30) and total double bonds (0) across both fatty acid chains, while DG(14:0/16:0) specifically identifies the individual chain compositions at each position.

Additional systematic synonyms include 1-tetradecanoyl-2-hexadecanoyl-sn-glycerol, which directly specifies the acyl chain identities and their positional arrangements. The term diacylglycerol(14:0/16:0) provides another commonly used designation that emphasizes the compound's classification within the diacylglycerol family while specifying the fatty acid compositions. Database-specific identifiers such as CHEBI:84385, HMDB0007011, and LMGL02010378 serve as unique molecular identifiers across major biochemical databases.

Nomenclature Type Designation
Primary International Union of Pure and Applied Chemistry Name (2S)-1-hydroxy-3-(tetradecanoyloxy)-2-propanyl palmitate
Alternative International Union of Pure and Applied Chemistry Names (2S)-1-hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadecanoate
Systematic Chemical Name 1-tetradecanoyl-2-hexadecanoyl-sn-glycerol
Abbreviated Notations DG(14:0/16:0/0:0), DAG(14:0/16:0), DG(30:0)
Database Identifiers CHEBI:84385, HMDB0007011, LMGL02010378

Properties

Molecular Formula

C33H64O5

Molecular Weight

540.9 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] hexadecanoate

InChI

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1

InChI Key

NYNQTTOUQMCOEM-HKBQPEDESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Membrane Dynamics and Structure

This compound is integral to the study of biological membranes due to its unique fatty acid composition, which influences membrane fluidity and phase behavior. Researchers utilize 1-myristoyl-2-palmitoyl-sn-glycerol to explore:

  • Lipid Bilayer Formation : It helps in creating model membranes to study the physical properties of lipid bilayers.
  • Membrane Integrity : Investigations into how lipid-protein interactions maintain membrane functionality are conducted using this compound.

Enzyme Activity Studies

This compound serves as a substrate for various enzymes, particularly lipases. Its applications include:

  • Catalytic Activity Analysis : By monitoring the hydrolysis of this compound by lipases, researchers gain insights into lipid metabolism and related physiological processes.
  • Bioactive Lipid Production : The hydrolysis process can yield bioactive lipids that influence cellular signaling pathways.

Cellular Signaling and Metabolism

This compound plays a crucial role in cellular signaling mechanisms:

  • Inflammation Response : It is involved in pathways that regulate inflammation through the production of lysophosphatidylcholine and free fatty acids.
  • Vesicle Fusion Processes : Interactions with SNARE proteins facilitate vesicle docking and fusion, essential for neurotransmitter release.

Case Study 1: Lipid Metabolism Research

A study demonstrated that this compound influences triglyceride biosynthesis pathways. The research highlighted its role as a metabolite in both Escherichia coli and Saccharomyces cerevisiae, showcasing its importance in microbial lipid metabolism.

Case Study 2: Drug Delivery Systems

Researchers have explored the use of this compound in drug delivery systems. Its ability to form stable lipid bilayers makes it a candidate for encapsulating therapeutic agents, enhancing their bioavailability and targeting capabilities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diacylglycerols (DAGs)

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
  • Structure : Contains a phosphate group at sn-3, distinguishing it as a phosphatidic acid derivative.
  • Molecular Weight : ~650.8 g/mol.
  • Role: Serves as a precursor for phospholipid biosynthesis. The presence of the phosphate group enhances its polarity compared to non-phosphorylated DAGs like 1-myristoyl-2-palmitoyl-sn-glycerol .
1-Stearoyl-2-palmitoyl-3-(peracetyl-β-galactopyranosyl)-glycerin
  • Structure : Features a galactose moiety at sn-3, linked via an acetylated glycosidic bond.
  • Molecular Weight : ~748.7 g/mol.
  • Properties : The carbohydrate group increases hydrophilicity, enabling distinct solubility profiles (e.g., in polar solvents) compared to purely acylated DAGs .

Triacylglycerols (TAGs)

1-Myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol
  • Structure: A racemic triacylglycerol with myristoyl (sn-1), linoleoyl (sn-2), and palmitoyl (sn-3) chains.
  • Molecular Weight : 803.3 g/mol (C₅₁H₉₄O₆ ).
  • Solubility: Slightly soluble in chloroform and methanol, contrasting with the higher solubility of DAGs in methyl acetate .
1,2-Dipalmitoyl-3-acetyl-sn-glycerol
  • Structure : Contains acetyl (C2:0) at sn-3, forming a mixed-chain TAG.
  • Crystal Packing : Exhibits a trilayer structure with interdigitated acetyl chains, distinct from the bilayer packing of longer-chain DAGs.
  • Glycerol Conformation : Similar to phosphatidylcholines (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine), highlighting the role of acyl chain length in molecular arrangement .

Monoacylglycerols (MAGs)

2-Palmitoylglycerol
  • Structure: A monoacylglycerol with palmitoyl at sn-2.
  • Molecular Weight : 330.50 g/mol (C₁₉H₃₈O₄ ).
  • Applications : Used as a reference standard in TLC-FID for partial glyceride analysis, emphasizing its utility in analytical chemistry compared to diacylglycerols .

Physicochemical and Functional Comparisons

Structural Influence on Physical Properties

Compound Type Example Molecular Weight (g/mol) Solubility Melting Behavior
Diacylglycerol (DAG) This compound 540.85 Soluble in methyl acetate Phase behavior depends on sn-positioning
Triacylglycerol (TAG) 1-Myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol 803.3 Slightly soluble in chloroform Forms molecular compounds with POP/PPO
Monoacylglycerol (MAG) 2-Palmitoylglycerol 330.50 Polar solvent compatibility Lower melting points vs. DAGs
  • Key Observations :
    • Acyl Chain Length : Longer chains (e.g., palmitoyl vs. acetyl) increase hydrophobicity and melting points.
    • sn-Positioning : sn-1/2 vs. sn-1/3 arrangements (e.g., POP vs. PPO TAGs) lead to divergent crystal structures and phase behaviors .

Biochemical Roles

  • Enzyme Interactions : Palmitoyl-CoA inhibits sn-glycerol-3-phosphate dehydrogenase, suggesting acyl chain specificity in metabolic regulation .
  • Signaling : DAGs like this compound act as secondary messengers in lipid-mediated signaling, unlike MAGs or TAGs .

Preparation Methods

Enzymatic Synthesis Using Lipases and Acyltransferases

Enzymatic methods offer regioselective control for synthesizing 1,2-diacyl-sn-glycerols. The acyltransferase Dga1p from Saccharomyces cerevisiae, which localizes to lipid particles, has been implicated in diacylglycerol (DAG) and triacylglycerol (TAG) synthesis . While Dga1p primarily catalyzes TAG formation, modulating reaction conditions (e.g., limiting acyl-CoA availability) can halt the process at the DAG stage. For instance, incubating sn-glycerol-3-phosphate with myristoyl-CoA and palmitoyl-CoA in the presence of Dga1p yields 1-myristoyl-2-palmitoyl-sn-glycerol .

Lipases with sn-1,3 specificity, such as those from Rhizomucor miehei, can also be employed. By protecting the sn-3 hydroxyl group of glycerol with a tert-butyldimethylsilyl (TBDMS) group, sequential acylation at sn-1 and sn-2 positions becomes feasible. After deprotection, the target compound is obtained with >85% regioselectivity .

Table 1: Enzymatic Synthesis Conditions and Yields

Enzyme SourceSubstratesReaction TimeYieldReference
S. cerevisiae Dga1pGlycerol, Myristoyl-CoA, Palmitoyl-CoA24 h68%
R. miehei LipaseTBDMS-glycerol, Myristic acid, Palmitic acid12 h72%

Chemical Synthesis via Protecting Group Strategies

Chemical synthesis enables large-scale production of this compound. A representative protocol involves:

  • Protection : Glycerol’s sn-3 hydroxyl is protected with trityl chloride.

  • Acylation : The sn-1 position is esterified with myristoyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Second Acylation : After removing the trityl group, the sn-2 position is acylated with palmitoyl chloride.

  • Deprotection : Final deprotection yields the product with >90% purity .

This method avoids enzymatic limitations but requires rigorous purification to remove unreacted acyl chlorides.

Table 2: Chemical Synthesis Optimization Parameters

ParameterOptimal ValueImpact on Yield
Acylation Temperature0–4°CPrevents racemization
DMAP Concentration10 mol%Maximizes acylation efficiency
SolventAnhydrous DCMEnhances solubility

Microbial Production in Engineered Strains

This compound is naturally produced as a metabolite in Escherichia coli and Saccharomyces cerevisiae . Overexpression of phosphatidic acid phosphatases (e.g., PAP2) in E. coli redirects metabolic flux toward DAG synthesis. Supplementing cultures with myristic and palmitic acids increases titers to 120 mg/L . In yeast, knockout of the LRO1 gene (responsible for TAG synthesis) forces accumulation of DAGs, yielding 45 mg/L of the target compound .

Purification and Characterization

Purification :

  • Solvent Extraction : Crude extracts are partitioned between chloroform and methanol (2:1 v/v) .

  • Column Chromatography : Silica gel chromatography with a hexane:ethyl acetate gradient (9:1 to 7:3) isolates the compound .

Characterization :

  • NMR : 1^1H NMR (CDCl3_3): δ 4.15 (m, 1H, sn-2), 4.30 (dd, 2H, sn-1), 5.25 (m, 1H, sn-3).

  • Mass Spectrometry : ESI-MS m/z 541.4 [M+H]+^+ .

  • Melting Point : 32–37°C, consistent with similar 1,2-DAGs .

Table 3: Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Source
Chloroform25
Dimethylformamide (DMF)20
Ethanol0.25

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Myristoyl-2-palmitoyl-sn-glycerol
Reactant of Route 2
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1-Myristoyl-2-palmitoyl-sn-glycerol

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